Cas no 1820619-61-1 (tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate)

Tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate is a protected isoindoline derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of two tert-butoxycarbonyl (Boc) protecting groups, which enhance stability and selectivity during multi-step reactions. The compound serves as a versatile intermediate for the synthesis of complex heterocyclic frameworks, particularly in medicinal chemistry applications. The Boc groups allow for controlled deprotection under mild acidic conditions, enabling sequential functionalization. Its rigid isoindoline core contributes to structural diversity in drug discovery. The high purity and well-defined reactivity of this compound make it valuable for the development of bioactive molecules and peptidomimetics.
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate structure
1820619-61-1 structure
Product name:tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
CAS No:1820619-61-1
MF:
Molecular Weight:
MDL:MFCD29034146
CID:4620357
PubChem ID:119057050

tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
    • MDL: MFCD29034146

tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-226345-1.0g
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
1.0g
$743.0 2024-06-20
Enamine
EN300-226345-0.25g
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
0.25g
$367.0 2024-06-20
Chemenu
CM451688-1g
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%+
1g
$906 2023-03-26
Enamine
EN300-226345-5.0g
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
5.0g
$2152.0 2024-06-20
Aaron
AR01ANTN-500mg
tert-Butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
500mg
$822.00 2025-02-09
1PlusChem
1P01ANLB-100mg
tert-Butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
100mg
$321.00 2025-03-19
Enamine
EN300-226345-5g
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
5g
$2152.0 2023-09-15
1PlusChem
1P01ANLB-2.5g
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
2.5g
$1859.00 2024-06-18
A2B Chem LLC
AV75951-5g
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
5g
$2301.00 2024-04-20
1PlusChem
1P01ANLB-50mg
tert-Butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
1820619-61-1 95%
50mg
$229.00 2025-03-19

tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate 関連文献

tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylateに関する追加情報

tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate: A Comprehensive Overview

The compound with CAS No. 1820619-61-1, known as tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbonyl-amino substituent, and a dihydroisoindole framework. Its synthesis and properties have been extensively studied, making it a valuable compound in various research and industrial applications.

Recent studies have highlighted the potential of this compound in drug discovery and development. The presence of the tert-butyl group and the carbonyl-amino substituent provides this molecule with unique electronic and steric properties, which are crucial for its interaction with biological systems. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting specific cellular pathways.

One of the key aspects of this compound is its versatility in synthetic chemistry. The dihydroisoindole framework serves as a versatile platform for further functionalization, enabling the creation of derivatives with diverse chemical properties. For instance, modifications to the substituents on the isoindole ring have been shown to significantly alter the molecule's solubility, stability, and reactivity. These findings have been documented in recent publications, underscoring the importance of this compound as a building block in organic synthesis.

The synthesis of tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate involves a multi-step process that combines principles from both classical and modern organic chemistry. The use of protecting groups, such as the tert-butoxy carbonyl (Boc) group, plays a critical role in ensuring the selective formation of the desired product. This approach not only enhances the efficiency of the synthesis but also minimizes side reactions, making it an ideal method for large-scale production.

In terms of applications, this compound has found utility in various fields beyond drug discovery. For example, its use as a precursor in polymer synthesis has been explored, with researchers investigating its potential as a monomer for constructing advanced materials with tailored properties. The ability to tune the chemical structure through substitution reactions has opened new avenues for its application in areas such as electronics and biotechnology.

Recent advancements in analytical techniques have also contributed to a deeper understanding of this compound's properties. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These studies have provided valuable insights into its stability under different conditions, which is essential for its use in various industrial processes.

Furthermore, computational chemistry has played a pivotal role in predicting the behavior of this compound under different chemical environments. Molecular modeling studies have revealed that the tert-butyl group significantly influences the molecule's conformational flexibility and electronic distribution. These findings have been instrumental in guiding experimental designs and optimizing synthetic pathways.

In conclusion, tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate stands out as a versatile and valuable compound with wide-ranging applications in organic chemistry and materials science. Its unique structure, combined with advancements in synthetic and analytical techniques, continues to drive innovation across various research domains. As ongoing studies uncover new possibilities for its use, this compound is poised to play an increasingly important role in both academic and industrial settings.

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